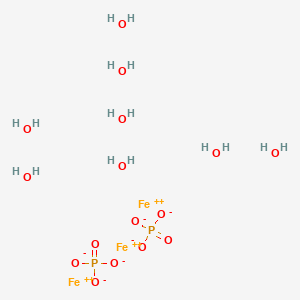
MAGNESIUM PYROPHOSPHATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium pyrophosphate is an inorganic compound with the chemical formula Mg2P2O7. It is a white, crystalline solid that is insoluble in water. This compound is of significant interest due to its various applications in scientific research and industry.
Preparation Methods
Magnesium pyrophosphate can be synthesized through several methods. One common approach involves the thermal decomposition of magnesium phosphate hydrates. For instance, magnesium phosphate hydrates such as MgHPO4·3H2O can be calcined at 850°C for 6 hours to produce this compound . Another method involves the reaction of magnesium salts with pyrophosphate sources under controlled conditions .
Chemical Reactions Analysis
Magnesium pyrophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can act as a catalyst in oxidation reactions, such as the epoxidation of 1-octene with aqueous hydrogen peroxide.
Substitution Reactions: It can participate in substitution reactions where it interacts with other chemical species to form new compounds.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to form magnesium phosphate and other products.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium pyrophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which magnesium pyrophosphate exerts its effects varies depending on the application. In catalytic reactions, it facilitates the formation of reactive intermediates that drive the reaction forward . In biological systems, magnesium ions interact with pyrophosphate groups to stabilize reaction intermediates and facilitate enzymatic processes .
Comparison with Similar Compounds
Magnesium pyrophosphate can be compared with other pyrophosphate compounds such as calcium pyrophosphate and zinc pyrophosphate. While all these compounds share the pyrophosphate group, their properties and applications differ:
Calcium Pyrophosphate: Known for its role in pseudogout, where it forms deposits in joints.
Zinc Pyrophosphate: Used in dental cements and as a corrosion inhibitor.
This compound is unique due to its specific catalytic properties and its role in biological systems, which are not as prominent in its calcium and zinc counterparts .
Properties
CAS No. |
10102-34-8 |
|---|---|
Molecular Formula |
Mg2O7P2 |
Molecular Weight |
222.55 |
Synonyms |
MAGNESIUM PYROPHOSPHATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)
![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
